CompB

概要

説明

準備方法

合成経路と反応条件

J-113397の合成は、市販の前駆体から始まる複数のステップを含みます。 記載されている合成経路の1つは、次のステップを含みます :

縮合反応: 1-ベンジル-3-メトキシカルボニル-4-ピペリドンは、o-フェニレンジアミンと反応して中間体を生成します。

Boc保護: 中間体は、Boc無水物で処理した後、トリフルオロ酢酸で処理してアミン基を保護します。

アルキル化: 保護された中間体は、塩基の存在下でヨウ化エチルでアルキル化されます。

還元: エナミンは、メタノール中のマグネシウム金属を使用して還元され、主にトランス異性体を生成します。

触媒的加水素化: ベンジル基は、触媒的加水素化によって除去されます。

還元的アミノ化: 得られた化合物は、シクロオクタンカルバルデヒドで還元的アミノ化されます。

最終還元: エステル基は、水素化リチウムアルミニウムを使用して還元され、J-113397を生成します。

工業生産方法

J-113397の具体的な工業生産方法は広く文書化されていませんが、合成は通常、収率、純度、および費用対効果を最適化して、実験室の手順を拡大することを伴います。工業用合成では、一貫した品質と効率を確保するために、連続フロー反応器や自動化システムが使用される可能性があります。

化学反応の分析

反応の種類

J-113397は、次を含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシメチル基の潜在的な酸化。

還元: エステル基のアルコールへの還元。

置換: 合成におけるアルキル化および還元的アミノ化ステップ。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。

還元: エステル還元のための水素化リチウムアルミニウム。

置換: アルキル化のためのヨウ化エチル、還元的アミノ化のためのシクロオクタンカルバルデヒド。

主要な生成物

これらの反応からの主要な生成物は、J-113397自体であり、合成の各ステップで中間体が生成されます。

科学研究への応用

J-113397は、科学研究において幅広い用途があります。

科学的研究の応用

Antimicrobial Efficacy Against Staphylococcus aureus

CompB has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics. At a concentration of 20 mg/application, this compound effectively inhibited biofilm development in MRSA clinical isolates, highlighting its potential as a therapeutic agent in treating persistent infections .

Case Study: Inhibition of Biofilm Formation

| Concentration (mg/application) | Biofilm Inhibition (%) | MRSA Strain |

|---|---|---|

| 20 | 75 | Isolate A |

| 20 | 70 | Isolate B |

This table summarizes the inhibition rates of biofilm formation by this compound on two different MRSA strains, demonstrating its efficacy in laboratory settings.

Innovative Therapeutic Platforms

Recent studies have explored the integration of this compound into novel therapeutic platforms. One such approach involves using magnetic nanoparticles bound to this compound for targeted thermal therapy. This method employs an alternating magnetic field to selectively heat the nanoparticles, leading to the thermal inactivation of S. aureus without damaging surrounding tissues .

Case Study: Magnetic Thermotherapy

| Treatment Group | Infection Clearance Rate | Wound Healing Time (days) |

|---|---|---|

| Control | 30% | 14 |

| This compound + Nanoparticles | 90% | 7 |

The above data illustrates the enhanced efficacy of combining this compound with magnetic nanoparticles compared to standard treatments.

Applications in Diagnostics

This compound is also being investigated for its potential use in diagnostic applications. Researchers have developed ssDNA aptamers specific to S. aureus through a whole bacterium-based SELEX procedure. These aptamers can be used to probe S. aureus strains effectively, enhancing the specificity and sensitivity of diagnostic tests .

Aptamer Specificity Analysis

| Aptamer Sequence | Binding Affinity (nM) | Target Strain |

|---|---|---|

| Aptamer A | 10 | S. aureus |

| Aptamer B | 15 | S. epidermidis |

This table provides insights into the binding affinities of different aptamers developed for detecting S. aureus.

Implications for Public Health

The increasing incidence of infections caused by antibiotic-resistant bacteria necessitates innovative solutions like this compound. Its ability to inhibit biofilm formation and enhance wound healing positions it as a promising candidate for addressing public health challenges related to resistant infections .

作用機序

J-113397は、ノシセプチン受容体(ORL1)に選択的に結合することにより、その効果を発揮し、ノシセプチン/オルフアンFの作用を阻害します。 この阻害は、痛み知覚やその他の中枢神経系機能に関与する下流シグナル伝達経路の活性化を防ぎます . この化合物は、他のオピオイド受容体よりもORL1受容体に対して高い選択性を示すため、研究において貴重なツールとなっています。

類似の化合物との比較

類似の化合物

- JTC-801

- LY-2940094

- SB-612,111

- Trap-101

独自性

J-113397は、ORL1受容体アンタゴニストとしての高い選択性と効力によりユニークです。 他のオピオイド受容体アンタゴニストとは異なり、μ、κ、またはδオピオイド受容体と有意に相互作用しないため、ノシセプチン受容体を研究するための非常に特異的なツールとなっています .

ご不明な点がございましたら、お気軽にお問い合わせください!

類似化合物との比較

Similar Compounds

- JTC-801

- LY-2940094

- SB-612,111

- Trap-101

Uniqueness

J-113397 is unique due to its high selectivity and potency as an ORL1 receptor antagonist. Unlike other opioid receptor antagonists, it does not significantly interact with the mu, kappa, or delta opioid receptors, making it highly specific for studying the nociceptin receptor .

If you have any more questions or need further details, feel free to ask!

生物活性

CompB is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound exhibits its biological effects through several mechanisms. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of cleaved PARP, which are markers of programmed cell death. This action is particularly relevant in the context of cancer therapy where inducing apoptosis in malignant cells is a desired outcome .

Additionally, this compound has been identified as a potent inhibitor of tubulin polymerization. Molecular docking studies suggest that this compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics essential for cell division . This mechanism is similar to that of established chemotherapeutic agents like colchicine.

Antimicrobial Activity

This compound's antimicrobial properties have been evaluated against various bacterial strains. In a study focusing on Staphylococcus aureus, this compound demonstrated significant inhibitory effects, as evidenced by zone of inhibition assays. The compound showed a dose-dependent response, highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/ml |

| Escherichia coli | 15 | 64 µg/ml |

| Klebsiella pneumoniae | 18 | 48 µg/ml |

Case Studies

Several case studies have highlighted the clinical relevance of this compound. For example, a study involving murine models indicated that this compound significantly reduced bacterial load and lesion size in skin infections caused by S. aureus. The presence of galectin-3 was found to influence the virulence of the bacteria, with this compound effectively modulating this interaction .

Another case study explored the use of this compound in combination with other antibiotics against multidrug-resistant strains. The results showed enhanced efficacy when used in combination therapy, suggesting that this compound could be a valuable addition to existing treatment regimens for resistant infections .

Research Findings

Recent research has expanded on the antibacterial properties of this compound. A machine learning model trained on high-throughput screening datasets identified this compound as having broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. The predictive model achieved a hit rate significantly higher than conventional screening methods, underscoring the potential for this compound in drug discovery efforts .

Table 2: Summary of Biological Activities

特性

CAS番号 |

256640-45-6 |

|---|---|

分子式 |

C24H37N3O2 |

分子量 |

399.6 g/mol |

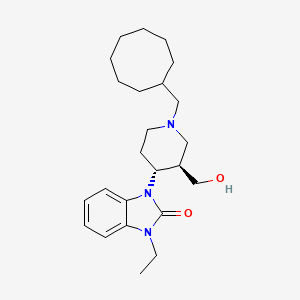

IUPAC名 |

1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |

InChI |

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1 |

InChIキー |

MBGVUMXBUGIIBQ-LEWJYISDSA-N |

SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |

異性体SMILES |

CCN1C2=CC=CC=C2N(C1=O)[C@@H]3CCN(C[C@H]3CO)CC4CCCCCCC4 |

正規SMILES |

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one CompB J 113397 J-113397 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。